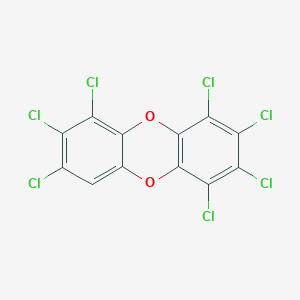

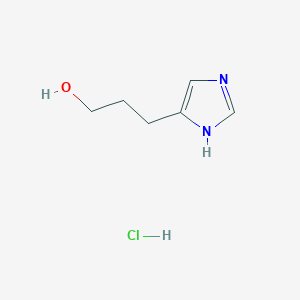

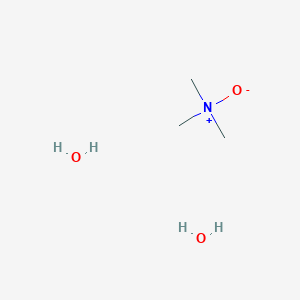

![molecular formula C15H15N3S B131741 3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine CAS No. 143361-89-1](/img/structure/B131741.png)

3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the diazotisation of amino-tetrahydrobenzo[b]thiophene derivatives and subsequent coupling with various amines. For instance, the synthesis of 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles is achieved through this method, followed by air oxidation in the presence of cupric acetate . This suggests that a similar approach could potentially be applied to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of closely related compounds, such as N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, has been characterized, revealing that the fused six-membered ring adopts a half-chair conformation . This information is valuable as it provides a basis for predicting the conformational preferences of the benzo[b]thiophene moiety in the target compound. Additionally, the presence of conformational disorder in these structures indicates that the target compound may also exhibit similar behavior.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the exact compound . However, the synthesis of related compounds involves reactions such as diazotisation, coupling, and air oxidation . These reactions are indicative of the reactivity patterns that could be expected for the target compound, such as its potential to participate in electrophilic substitution or coupling reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine" are not directly reported, the properties of structurally similar compounds can provide some insights. For example, the solubility, crystallinity, and thermal stability of the compound could be inferred from the known properties of the benzamide derivatives . Additionally, the presence of hydrogen bonding and π-π stacking interactions in related compounds suggests that the target compound may also form specific supramolecular assemblies .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Researchers have developed efficient methods for synthesizing derivatives of "3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine" and related compounds. A novel synthesis involves diazotization of amino-derivatives, followed by coupling with aromatic and heterocyclic amines, showcasing a versatile approach to creating a diverse library of compounds (Sabnis & Rangnekar, 1990). Additionally, innovative synthetic routes have been explored to produce amidoxime compounds with benzimidazole moieties, highlighting their structural diversity and potential for various applications (Rahman et al., 2018).

Biological Activities and Applications

Antihypertensive Activity : Compounds derived from benzimidazole, including the subject compound, have been synthesized and evaluated for their antihypertensive activities. These studies demonstrate the potential of these derivatives as potent antihypertensive agents, indicating their significance in developing new therapeutic drugs (Sharma et al., 2010).

Antimicrobial and Genotoxic Properties : Some derivatives have been investigated for their antimicrobial activities and genotoxic properties. This research provides insight into the compound's potential as a basis for developing new antimicrobial agents with evaluated genotoxic risks, emphasizing the importance of structural modifications to enhance biological activities (Benvenuti et al., 1997).

Gastric (H+/K+)-ATPase Inhibitory Activity : The synthesis and evaluation of thieno[3,2-e]benzimidazole derivatives have shown significant gastric (H+/K+)-ATPase inhibitory activities. These findings suggest the therapeutic potential of these compounds in treating disorders associated with gastric acid secretion (Homma et al., 1997).

Direcciones Futuras

Benzimidazole derivatives have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity . Therefore, the future directions for “3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine” and similar compounds could involve further exploration of their pharmacological activities and potential applications in drug discovery.

Propiedades

IUPAC Name |

3-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S/c16-14-13(9-5-1-4-8-12(9)19-14)15-17-10-6-2-3-7-11(10)18-15/h2-3,6-7H,1,4-5,8,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDRCOPDWFLKTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N)C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60367863 |

Source

|

| Record name | 3-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine | |

CAS RN |

143361-89-1 |

Source

|

| Record name | 3-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

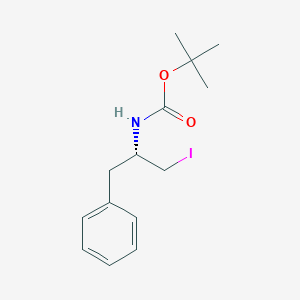

![(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid](/img/structure/B131679.png)

![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)

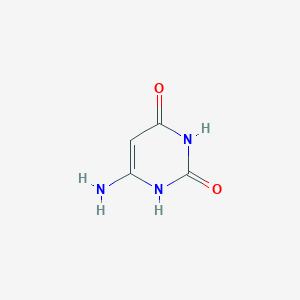

![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)